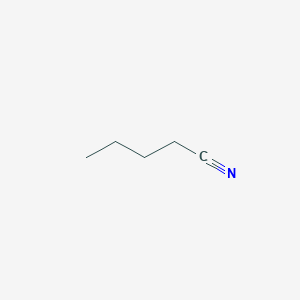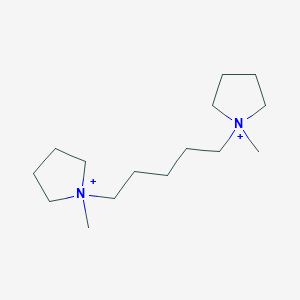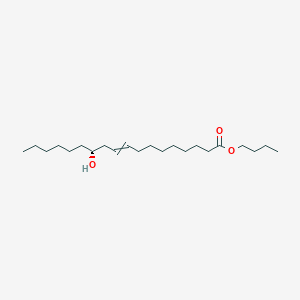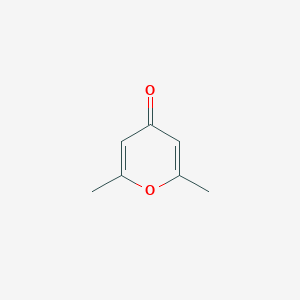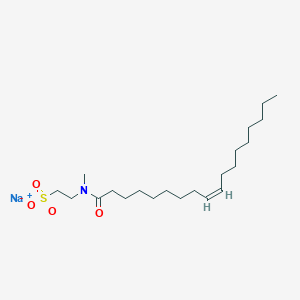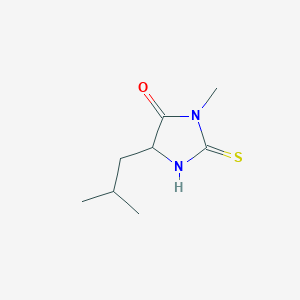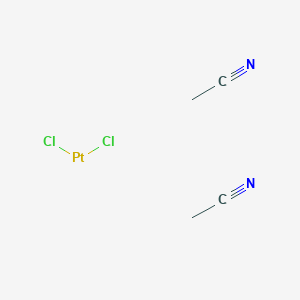
cis-Bis(acetonitrile)dichloroplatinum(II)
Übersicht
Beschreibung
cis-Bis(acetonitrile)dichloroplatinum(II) is a platinum coordination complex with the chemical formula (CH₃CN)₂PtCl₂. This compound is known for its square planar geometry and is used as a precursor in the synthesis of more complex platinum-containing compounds . It is related to inorganic chemistry and materials science, and it serves as a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cis-Bis(acetonitrile)dichloroplatinum(II) can be synthesized by reacting platinum(II) chloride with acetonitrile. The reaction typically involves dissolving platinum(II) chloride in acetonitrile and allowing the mixture to react under controlled conditions. The product is then isolated and purified .
Industrial Production Methods
In industrial settings, the preparation of cis-Bis(acetonitrile)dichloroplatinum(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
cis-Bis(acetonitrile)dichloroplatinum(II) undergoes several types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with cis-Bis(acetonitrile)dichloroplatinum(II) include phosphines, amines, and other nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from reactions involving cis-Bis(acetonitrile)dichloroplatinum(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes .
Wissenschaftliche Forschungsanwendungen
cis-Bis(acetonitrile)dichloroplatinum(II) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cis-Bis(acetonitrile)dichloroplatinum(II) involves its ability to coordinate with various ligands and undergo substitution reactions. The platinum center can interact with nucleophiles, leading to the formation of new complexes. These interactions can affect cellular processes and have potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
cis-Bis(acetonitrile)dichloroplatinum(II) can be compared with other platinum complexes, such as:
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of acetonitrile.
cis-Bis(benzonitrile)dichloroplatinum(II): Contains benzonitrile ligands instead of acetonitrile.
cis-Dichlorobis(pyridine)platinum(II): Contains pyridine ligands instead of acetonitrile.
The uniqueness of cis-Bis(acetonitrile)dichloroplatinum(II) lies in its specific ligand environment, which influences its reactivity and applications .
Eigenschaften
IUPAC Name |
acetonitrile;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWGBUVHSQEDRN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21264-32-4 | |
| Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
348.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13869-38-0 | |
| Record name | Platinum, bis(acetonitrile)dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II)?
A1: While the provided abstract does not contain specific structural data, the title "Structure of cis-bis(acetonitrile)-dichloroplatinum(II)" [] implies that the paper focuses on elucidating the three-dimensional arrangement of atoms within the molecule. We can infer that the compound likely adopts a square planar geometry typical of Pt(II) complexes, with the two acetonitrile ligands and two chloride ligands arranged in a cis configuration around the central platinum atom.
Q2: Does the paper provide spectroscopic data to support the structural characterization of cis-Bis(acetonitrile)dichloroplatinum(II)?
A2: Unfortunately, the abstract lacks details about the specific spectroscopic techniques employed or the data obtained. To gain a comprehensive understanding of the structural characterization, it is essential to review the full text of the research paper [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





